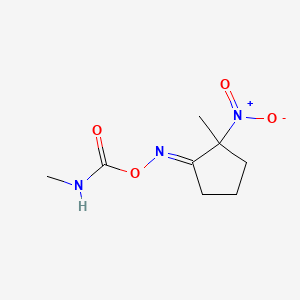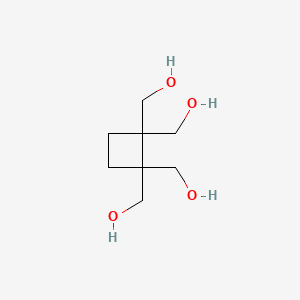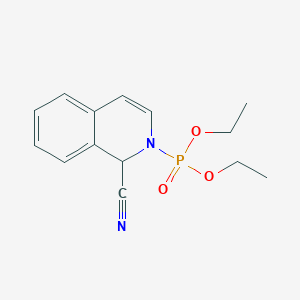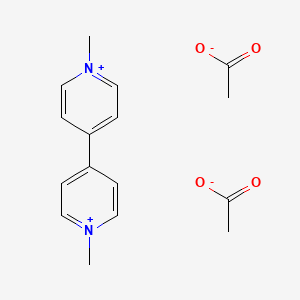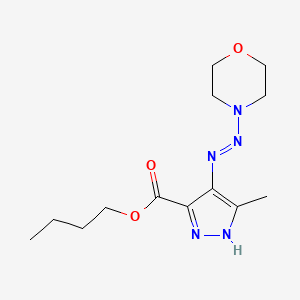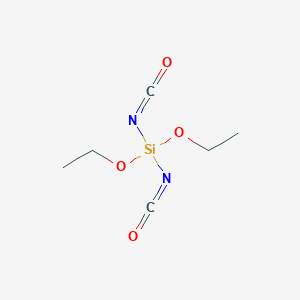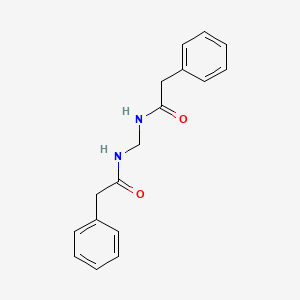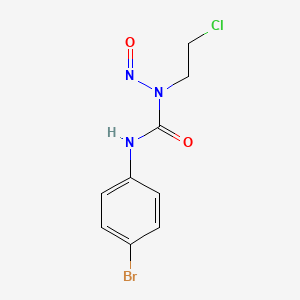![molecular formula C32H26 B14701894 1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] CAS No. 23833-52-5](/img/structure/B14701894.png)
1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]: is a complex organic compound characterized by its unique structure, which includes a buta-1,3-diene backbone and phenylethenylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Buta-1,3-diene Backbone: This can be achieved through the dimerization of acetylene in the presence of a suitable catalyst.
Attachment of Phenylethenyl Groups: The phenylethenyl groups can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of styrene with the buta-1,3-diene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] has several applications in scientific research:
Materials Science: Used in the development of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in materials science, its electronic properties are exploited, while in organic synthesis, its reactivity towards different reagents is utilized.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-methylphenyl)benzene]
- 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-ethylphenyl)benzene]
- 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-propylphenyl)benzene]
Uniqueness
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in applications where precise control over molecular interactions is required.
Properties
CAS No. |
23833-52-5 |
|---|---|
Molecular Formula |
C32H26 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-(2-phenylethenyl)-4-[4-[4-(2-phenylethenyl)phenyl]buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C32H26/c1-3-9-27(10-4-1)15-21-31-23-17-29(18-24-31)13-7-8-14-30-19-25-32(26-20-30)22-16-28-11-5-2-6-12-28/h1-26H |
InChI Key |
XKCXKLPKKRHJOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC=CC3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


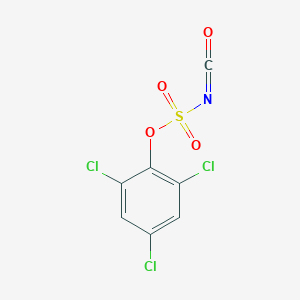

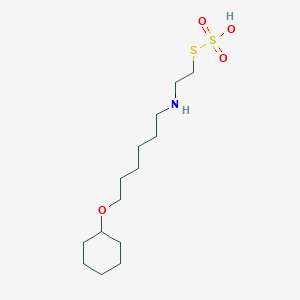
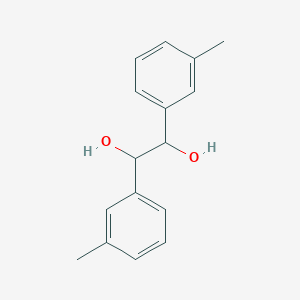
![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
